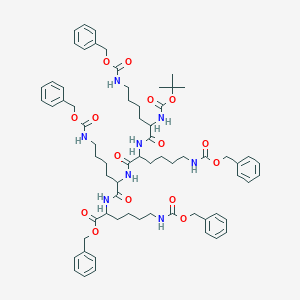

Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-OBn

Description

Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-OBn is a synthetic peptide compound. It is composed of four lysine residues, each protected by a carbobenzyloxy (Cbz) group, and a benzyl ester (OBn) group at the C-terminus. The Boc group (tert-butyloxycarbonyl) is used to protect the amino group of the lysine residues. This compound is often used in peptide synthesis and research due to its stability and ease of deprotection.

Properties

IUPAC Name |

benzyl 2-[[2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H88N8O15/c1-68(2,3)91-67(85)76-57(39-21-25-43-71-65(83)89-48-53-33-15-7-16-34-53)61(79)74-55(37-19-23-41-69-63(81)87-46-51-29-11-5-12-30-51)59(77)73-56(38-20-24-42-70-64(82)88-47-52-31-13-6-14-32-52)60(78)75-58(62(80)86-45-50-27-9-4-10-28-50)40-22-26-44-72-66(84)90-49-54-35-17-8-18-36-54/h4-18,27-36,55-58H,19-26,37-49H2,1-3H3,(H,69,81)(H,70,82)(H,71,83)(H,72,84)(H,73,77)(H,74,79)(H,75,78)(H,76,85) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMZXGQHERABJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)NC(CCCCNC(=O)OCC3=CC=CC=C3)C(=O)NC(CCCCNC(=O)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H88N8O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1257.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-OBn involves several steps:

Protection of Lysine Residues: Each lysine residue is protected by a carbobenzyloxy (Cbz) group. This is typically done by reacting lysine with benzyl chloroformate in the presence of a base such as sodium bicarbonate.

Coupling of Protected Lysine Residues: The protected lysine residues are then coupled together using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Protection of the Amino Group: The amino group of the lysine residues is protected by a Boc group. This is typically done by reacting the lysine residues with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Formation of the Benzyl Ester: The C-terminus of the peptide is converted to a benzyl ester by reacting with benzyl alcohol in the presence of a coupling reagent like DCC.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-OBn undergoes several types of reactions:

Deprotection Reactions: The Boc and Cbz protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid for Boc) or hydrogenation (e.g., palladium on carbon for Cbz).

Coupling Reactions: The compound can be coupled with other peptides or amino acids using coupling reagents like DCC or DIC.

Hydrolysis: The benzyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) for Boc removal, palladium on carbon (Pd/C) for Cbz removal.

Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP).

Hydrolysis: Aqueous acid or base.

Major Products Formed

Deprotection: Free lysine residues.

Coupling: Extended peptide chains.

Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-OBn is used in various scientific research applications:

Peptide Synthesis: It serves as a building block for the synthesis of longer peptides and proteins.

Bioconjugation: The compound can be used to attach peptides to other molecules, such as drugs or imaging agents, for targeted delivery.

Drug Development: It is used in the development of peptide-based therapeutics.

Biological Studies: The compound is used in studies of protein-protein interactions and enzyme-substrate interactions.

Mechanism of Action

The mechanism of action of Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-OBn depends on its application. In peptide synthesis, it acts as a protected building block that can be selectively deprotected and coupled to form longer peptide chains. In drug development, it may be used to deliver active peptides to specific targets in the body.

Comparison with Similar Compounds

Similar Compounds

Boc-D-Lys(Cbz)-OH: A similar compound with a single lysine residue protected by Boc and Cbz groups.

Boc-Lys(Cbz)-Lys(Cbz)-OBn: A shorter peptide with two lysine residues.

Boc-Lys(Cbz)-Lys(Cbz)-Lys(Cbz)-OBn: A peptide with three lysine residues.

Uniqueness

Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-OBn is unique due to its four lysine residues, each protected by Cbz groups, and a benzyl ester group at the C-terminus. This structure provides stability and allows for selective deprotection and coupling reactions, making it a versatile building block in peptide synthesis and research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.